molecular formula C10H10BrN3 B8006244 5-Bromo-2-(1-methylpyrazol-4-YL)aniline

5-Bromo-2-(1-methylpyrazol-4-YL)aniline

Cat. No.: B8006244
M. Wt: 252.11 g/mol
InChI Key: UEBPBVVFCBCXOP-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-methylpyrazol-4-yl)aniline is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a unique molecular architecture, integrating an aniline scaffold with a 1-methylpyrazole heterocycle and a bromine substituent. This structure makes it a versatile building block for the synthesis of more complex, biologically active molecules . Heterocyclic compounds containing pyrazole rings, like this one, are of significant interest in drug discovery due to their widespread presence in pharmacologically active agents . They are known to participate in key intermolecular interactions with biological targets, such as hydrogen bonding and van der Waals forces, which can enhance binding affinity and selectivity . The primary applications of this compound are in the research and development of new therapeutic agents. Its structure suggests potential as a core scaffold in several drug discovery programs. Pyrazole-containing derivatives are frequently explored for their diverse biological activities, which can include anticancer , anti-inflammatory , and antimicrobial properties . The bromine atom serves as a reactive handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly create diverse chemical libraries for biological screening. This compound is offered for Research Use Only. It is intended for use by qualified laboratory and research professionals in a controlled setting. It is not for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

IUPAC Name

5-bromo-2-(1-methylpyrazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-14-6-7(5-13-14)9-3-2-8(11)4-10(9)12/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBPBVVFCBCXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-methylpyrazol-4-YL)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-nitroaniline and 1-methylpyrazole.

    Reduction: The nitro group of 5-bromo-2-nitroaniline is reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

    Coupling Reaction: The resulting 5-bromo-2-aminobenzene is then coupled with 1-methylpyrazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-methylpyrazol-4-YL)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinones or other oxidized forms.

    Reduction Reactions: Products include various amines or reduced derivatives.

Scientific Research Applications

5-Bromo-2-(1-methylpyrazol-4-YL)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It is used in the development of biological probes and as a precursor in the synthesis of bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-methylpyrazol-4-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-bromo-2-(1-methylpyrazol-4-yl)aniline with key analogs identified in the evidence:

Compound Name Substituents (Aniline Positions) Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound 5-Br, 2-(1-methylpyrazol-4-yl) 252.11 Pyrazole, Bromine Pharmaceutical intermediates
2-Bromo-5-(trifluoromethyl)aniline 2-Br, 5-CF₃ 240.02 Trifluoromethyl, Bromine Agrochemicals, OLED materials
4-(5-Bromo-1H-benzoimidazol-2-yl)aniline 4-(Benzoimidazol-2-yl), 5-Br 288.14 Benzimidazole, Bromine Kinase inhibitors
5-Bromo-2-trifluoromethylaniline 5-Br, 2-CF₃ 240.02 Trifluoromethyl, Bromine Fluorinated polymer precursors
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline 4-Br, 2-(pyrrolidinyl ethoxy) 285.18 Ether, Pyrrolidine, Bromine Bioactive molecule synthesis
Key Observations:
  • Electronic Effects : The 1-methylpyrazole group in the target compound donates electron density via resonance, contrasting with the electron-withdrawing trifluoromethyl (-CF₃) group in analogs like 2-bromo-5-(trifluoromethyl)aniline. This difference impacts reactivity in electrophilic substitution and metal-catalyzed reactions .
  • Functionalization Potential: Bromine at the 5-position enables Suzuki or Ullmann couplings, similar to other brominated anilines (e.g., 5-bromo-2-trifluoromethylaniline) .

Physical and Spectral Properties

  • IR Spectroscopy : Expected peaks include N-H stretches (~3385 cm⁻¹ for aniline ), C-Br stretches (~500–600 cm⁻¹), and pyrazole C-H bending (~1500 cm⁻¹).
  • ¹H-NMR : The aromatic region would show splitting patterns for the aniline ring (e.g., para-substituted bromine and meta-substituted pyrazole), with a singlet for the pyrazole methyl group (~δ 2.3–3.0 ppm) .

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